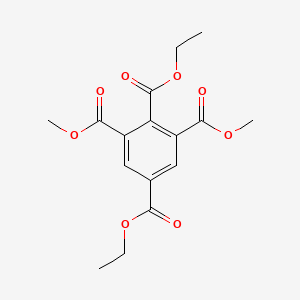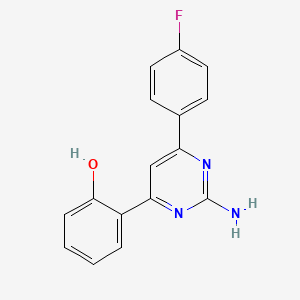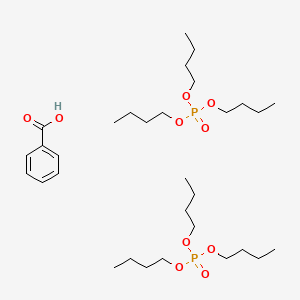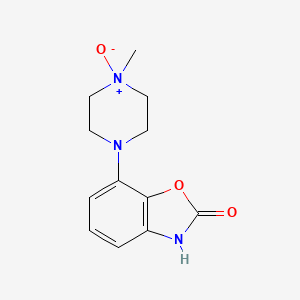![molecular formula C18H19N3S2 B14195330 N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 917906-84-4](/img/structure/B14195330.png)
N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenyl ring substituted with a cyclohexylsulfanyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method is heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Mécanisme D'action
The mechanism of action of N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Mycobacterium tuberculosis bd oxidase, which is crucial for the bacterium’s energy metabolism . The compound binds to the active site of the enzyme, disrupting its function and leading to the depletion of ATP levels in the bacterial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its NF-κB inducing kinase inhibitory activity.
Thieno[3,2-d]pyrimidine-7-carbonitriles: Synthesized from 3-amino-4-cyano-2-thiophenecarboxamides and known for their diverse biological activities.
Uniqueness
N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its cyclohexylsulfanyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Propriétés
Numéro CAS |
917906-84-4 |
|---|---|
Formule moléculaire |
C18H19N3S2 |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
N-(2-cyclohexylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H19N3S2/c1-2-6-13(7-3-1)23-16-9-5-4-8-15(16)21-17-14-10-11-22-18(14)20-12-19-17/h4-5,8-13H,1-3,6-7H2,(H,19,20,21) |
Clé InChI |
VNUQBHKZERIOQB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)SC2=CC=CC=C2NC3=C4C=CSC4=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-1-{5-[(tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentyl}piperidine](/img/structure/B14195254.png)
![9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene](/img/structure/B14195258.png)




![4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14195286.png)

![2',5'-Dioxo-2',5'-dihydro[1,1'-biphenyl]-3,4-dicarbonitrile](/img/structure/B14195304.png)
![2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14195315.png)

![2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide](/img/structure/B14195333.png)
![N-[1-(Biphenyl-4-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B14195338.png)
![4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile](/img/structure/B14195344.png)
